N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by the presence of difluorophenyl and dimethoxy groups attached to a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 3,4-difluoroaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Formation of N-(3,4-difluorophenyl)-4,5-dimethoxy-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorophenyl and dimethoxy groups can enhance the compound’s binding affinity and specificity towards its targets, modulating its activity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-4,5-dimethoxybenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(3,4-difluorophenyl)-2-nitrobenzamide: Lacks the methoxy groups, which can affect its solubility and interaction with molecular targets.
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-aminobenzamide: The reduced form of the nitro compound, with different biological properties.
Uniqueness
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and dimethoxy groups enhances its stability and reactivity, while the nitro group provides a site for bioreduction and interaction with biological targets.
Properties
Molecular Formula |
C15H12F2N2O5 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C15H12F2N2O5/c1-23-13-6-9(12(19(21)22)7-14(13)24-2)15(20)18-8-3-4-10(16)11(17)5-8/h3-7H,1-2H3,(H,18,20) |
InChI Key |
QGLIXGUTODINTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
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